JWH 073 N-(2-methylpropyl) isomer

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

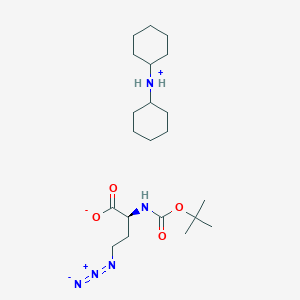

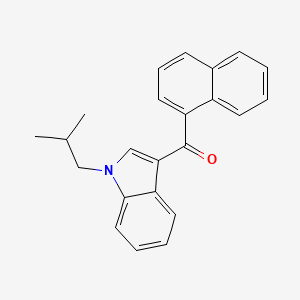

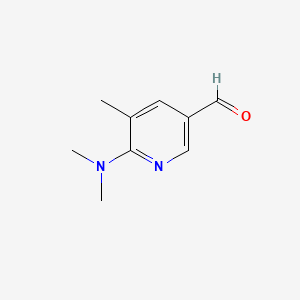

JWH 073 N-(2-methylpropyl) isomer is a synthetic cannabinoid that activates both the CB1 and CB2 receptors . This cannabimimetic compound has been identified in herbal blends . It differs structurally from JWH 073 by having the naphthyl group attached at the 2’ position and a 2-methylpropyl group in place of a butyl chain .

Molecular Structure Analysis

The molecular formula of JWH 073 N-(2-methylpropyl) isomer is C23H21NO . It has a formula weight of 327.4 . The formal name of the compound is (1-isobutyl-1H-indol-3-yl) (naphthalen-2-yl)methanone .Physical And Chemical Properties Analysis

JWH 073 N-(2-methylpropyl) isomer is a crystalline solid . It has a solubility of 30 mg/ml in DMF and DMSO, and 3 mg/ml in ethanol .Scientific Research Applications

Forensic Chemistry & Toxicology

JWH 073 N-(2-methylpropyl) isomer: is utilized as an analytical reference standard in forensic chemistry to identify and quantify synthetic cannabinoids in various samples . Its precise detection is crucial for legal and toxicological purposes, especially considering its presence in herbal blends and its potential abuse as a psychoactive substance .

Pharmacological Research

This compound activates both CB1 and CB2 cannabinoid receptors, with a higher affinity for CB1 . It serves as a valuable tool in pharmacological research to study the effects of synthetic cannabinoids on these receptors, which are critical in pain, mood, appetite, and memory .

Development of Therapeutic Agents

The interaction of JWH 073 N-(2-methylpropyl) isomer with cannabinoid receptors suggests potential therapeutic applications. Research in this area could lead to the development of new medications for treating pain, inflammation, and other conditions where cannabinoid receptors are involved .

Material Science

As a crystalline solid with defined solubility properties, JWH 073 N-(2-methylpropyl) isomer can be used in material science research to understand the crystallization process and the formation of solid-state materials with specific characteristics .

Chemical Education

In chemical education, this compound can be used to demonstrate the structure-activity relationship (SAR) by comparing its biological activity with other synthetic cannabinoids that have different structural modifications .

Analytical Method Development

JWH 073 N-(2-methylpropyl) isomer: is used in the development of analytical methods such as mass spectrometry. Researchers can establish protocols for detecting synthetic cannabinoids, which is essential for both clinical toxicology and forensic investigations .

Neuroscientific Research

Given its impact on cannabinoid receptors, this isomer is a subject of interest in neuroscience. It helps in understanding the role of endocannabinoids in brain function and how synthetic cannabinoids can alter neural pathways .

Legal and Regulatory Studies

The compound’s legal status varies across countries, making it a point of interest for legal and regulatory studies. It provides a case study on the classification and regulation of substances with psychoactive properties .

Mechanism of Action

Target of Action

The primary targets of the JWH 073 N-(2-methylpropyl) isomer are the CB1 and CB2 cannabinoid receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes such as pain sensation, mood, and memory.

Mode of Action

The JWH 073 N-(2-methylpropyl) isomer acts as an agonist to the CB1 and CB2 receptors . This means that it binds to these receptors and activates them. The compound has a higher affinity for the CB1 receptor than THC, the main psychoactive compound in cannabis .

Safety and Hazards

properties

IUPAC Name |

[1-(2-methylpropyl)indol-3-yl]-naphthalen-1-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO/c1-16(2)14-24-15-21(19-11-5-6-13-22(19)24)23(25)20-12-7-9-17-8-3-4-10-18(17)20/h3-13,15-16H,14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNFHBVYEKFAQLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017295 |

Source

|

| Record name | JWH-073 N-(2-Methylpropyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1528793-12-5 |

Source

|

| Record name | JWH-073 N-(2-Methylpropyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(methylthio)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B594019.png)